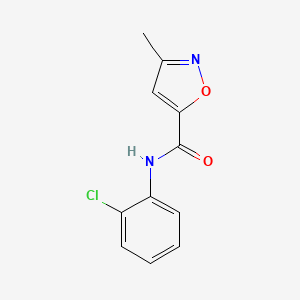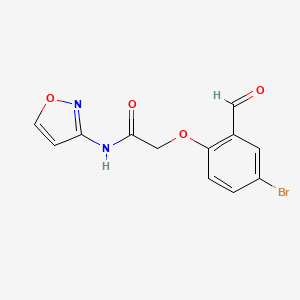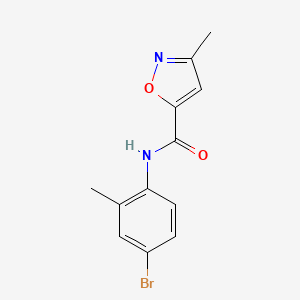
N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide, also known as CIQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. CIQ is a potent and selective agonist of the metabotropic glutamate receptor subtype 4 (mGluR4), which is a G protein-coupled receptor that plays an important role in regulating neurotransmission in the brain.
Mécanisme D'action
N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide acts as a positive allosteric modulator of mGluR4, which means that it enhances the receptor's response to glutamate. Specifically, N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide binds to a site on the receptor that is distinct from the glutamate binding site, and this binding enhances the receptor's ability to activate downstream signaling pathways.
Biochemical and Physiological Effects
Activation of mGluR4 with N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. For example, studies have shown that N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide can reduce the release of glutamate in the brain, which has been implicated in a wide range of neurological disorders, including Parkinson's disease, epilepsy, and depression. Additionally, N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide has been shown to reduce the release of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of mood, motivation, and reward.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide has several advantages for use in lab experiments. For example, it is a highly selective agonist of mGluR4, which means that it can be used to study the specific effects of mGluR4 activation without interfering with other signaling pathways. Additionally, N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide is relatively stable and easy to synthesize, which makes it a convenient tool for studying mGluR4 function.
However, there are also some limitations to the use of N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide in lab experiments. For example, N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide has a relatively short half-life, which means that it may need to be administered repeatedly in order to maintain its effects. Additionally, N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide and its effects on mGluR4. For example, further studies could investigate the potential therapeutic applications of N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide for neurological disorders such as Parkinson's disease, epilepsy, and depression. Additionally, studies could investigate the effects of N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which are also involved in the regulation of mood and behavior. Finally, studies could investigate the potential use of N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide as a tool for studying the role of mGluR4 in other physiological processes, such as pain perception and motor control.
Méthodes De Synthèse
N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoyl chloride with 3-methyl-5-isoxazolecarboxylic acid in the presence of a base such as triethylamine. The resulting product can then be purified using techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide has been used extensively in scientific research to study the function of mGluR4 and its potential role in the treatment of various neurological disorders. Studies have shown that activation of mGluR4 with N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide can reduce the release of glutamate, which is a neurotransmitter that is involved in a wide range of physiological processes, including learning and memory, pain perception, and motor control.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-6-10(16-14-7)11(15)13-9-5-3-2-4-8(9)12/h2-6H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCFPRFEYRLOPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide](/img/structure/B7456996.png)

![N-(1,2-oxazol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7457002.png)




![N-[2-(difluoromethylsulfanyl)phenyl]-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7457038.png)

![N-[(2-morpholin-4-ylsulfonylphenyl)methyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7457051.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B7457079.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7457085.png)

![N-(3,4-dihydro-2H-chromen-4-yl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457094.png)